H-Ser-Tyr-OH

描述

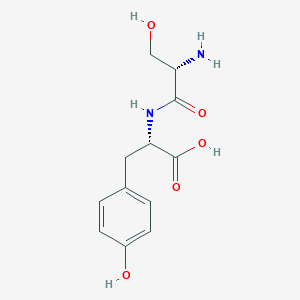

Serine-tyrosine (H-Ser-Tyr-OH) is a dipeptide composed of the amino acids serine and tyrosine. It is a part of many proteins and peptides, playing a crucial role in various biochemical processes. The presence of serine and tyrosine in the peptide sequence contributes to its unique properties and functions in biological systems.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Ser-Tyr-OH can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: Serine is attached to the resin through its carboxyl group.

Deprotection: The protecting group on the amino group of serine is removed.

Coupling: Tyrosine is coupled to the serine-resin complex using coupling reagents like HBTU or HATU.

Cleavage: The peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) further enhances the quality of the final product.

化学反应分析

Types of Reactions

H-Ser-Tyr-OH undergoes various chemical reactions, including:

Oxidation: Tyrosine residues can be oxidized to form dityrosine or other oxidized products.

Reduction: Reduction reactions can target the hydroxyl group of tyrosine.

Substitution: The hydroxyl group of tyrosine can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or periodate (IO₄⁻) can be used as oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) is a common reducing agent.

Substitution: Various reagents like diazonium salts can be used for substitution reactions.

Major Products Formed

Oxidation: Dityrosine, quinones.

Reduction: Reduced tyrosine derivatives.

Substitution: Functionalized tyrosine derivatives.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₆N₂O₅

- Molecular Weight : 268.27 g/mol

- CAS Number : 21435-27-8

- Sequence : H-Ser-Tyr-OH

This compound can form complexes with metal ions such as copper(II), acting as a tridentate ligand. This property is significant for its potential applications in catalysis and as a free radical scavenger .

Opioid Receptor Interaction

This compound has been shown to enhance the uptake of deltorphin, a potent delta opioid receptor ligand, in neuronal cell lines (SK-N-SH cells). This interaction suggests that this compound could play a role in modulating pain pathways and may have implications for opioid research .

Free Radical Scavenging

The ability of this compound to form complexes with copper(II) ions contributes to its strong free radical scavenging activity. This characteristic is crucial in studies related to oxidative stress and neuroprotection, where reducing oxidative damage is vital for cellular health .

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, particularly in the context of opioid receptors. Its role in enhancing deltorphin uptake could be explored further for developing new analgesics or treatments for opioid addiction .

Metal Ion Complexation Studies

The complexation of this compound with metal ions like Cu(II) opens avenues for studying metal-peptide interactions. Such studies are essential for understanding the biochemical roles of metals in biological systems and their potential therapeutic applications .

Case Studies and Findings

作用机制

The mechanism of action of H-Ser-Tyr-OH involves its interaction with specific molecular targets and pathways. Tyrosine residues can undergo phosphorylation, a key post-translational modification that regulates protein function. Phosphorylated tyrosine residues are recognized by SH2 domains in signaling proteins, leading to the activation of downstream signaling pathways. This process is crucial in cellular signaling and regulation.

相似化合物的比较

Similar Compounds

- Serine-alanine (Ser-Ala)

- Serine-glycine (Ser-Gly)

- Tyrosine-alanine (Tyr-Ala)

Uniqueness

H-Ser-Tyr-OH is unique due to the presence of both serine and tyrosine, which confer distinct chemical and biological properties. The hydroxyl group of serine and the aromatic ring of tyrosine allow for diverse interactions and modifications, making this compound a versatile compound in various applications.

生物活性

H-Ser-Tyr-OH, also known as Ser-Tyr, is a dipeptide consisting of serine and tyrosine. This compound has garnered attention in the field of biochemistry due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of hydroxyl groups from both serine and tyrosine, which contribute to its reactivity. The chemical structure can be represented as follows:

This structure allows for various interactions with proteins and enzymes, influencing its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its ability to interact with specific receptors or enzymes. The following mechanisms have been identified:

- Modulation of Enzyme Activity : this compound can influence enzyme activities through competitive inhibition or allosteric modulation. Its structural features allow it to mimic substrate binding, affecting catalytic efficiency.

- Signal Transduction : The compound may play a role in cellular signaling pathways by modulating receptor interactions. Tyrosine residues are particularly important in phosphorylation processes that regulate signal transduction.

- Antioxidant Properties : The hydroxyl groups in serine and tyrosine contribute to the antioxidant capacity of this compound, enabling it to scavenge free radicals and reduce oxidative stress in cells.

Case Studies and Experimental Data

- Interaction with Tyrosine Kinases : Research has shown that peptides containing tyrosine residues can significantly affect the activity of tyrosine kinases. A study demonstrated that modifications in peptide sequences could alter binding affinities, impacting cellular responses .

- Neurotransmitter Modulation : In vitro studies indicate that similar peptides can selectively modulate neurotransmitter uptake and release in brain tissues. For instance, a compound structurally related to this compound increased serotonin uptake while having no effect on dopamine or noradrenaline levels .

- Antioxidant Activity : Several studies have reported the antioxidant effects of dipeptides like this compound. They demonstrate the ability to reduce oxidative damage in cellular models, suggesting potential therapeutic applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c13-9(6-15)11(17)14-10(12(18)19)5-7-1-3-8(16)4-2-7/h1-4,9-10,15-16H,5-6,13H2,(H,14,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALNXHYEPCSPPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404428 | |

| Record name | Ser-Tyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21435-27-8 | |

| Record name | Ser-Tyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。